Win-62005
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Overview
Description
Win-62005 is a cyclic AMP phosphodiesterase III inhibitor. It is known for its high selectivity and potency in inhibiting phosphodiesterase III, with inhibition constants (K_i) of 25 nM for rat heart and 26 nM for canine aorta . This compound has been studied for its potential therapeutic applications, particularly in cardiovascular diseases.
Preparation Methods
The synthesis of Win-62005 involves the use of [3,4’-Bipyridine]-5-carboxylic acid, 6-amino-2-methyl- as a starting material . The synthetic route includes several steps, such as:
Formation of the intermediate: The starting material undergoes a series of reactions to form an intermediate compound.
Cyclization: The intermediate is then cyclized under specific conditions to form the final product, this compound.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process with optimizations for yield and purity.
Chemical Reactions Analysis
Win-62005 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s functional groups.
Substitution: Substitution reactions can occur, where specific atoms or groups in the molecule are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Win-62005 has several scientific research applications, including:
Cardiovascular Research: It is used to study the effects of phosphodiesterase III inhibition on heart function and blood vessels
Pharmacological Studies: Researchers use this compound to investigate its potential as a therapeutic agent for treating heart failure and other cardiovascular diseases.
Biochemical Research: It serves as a tool to study the biochemical pathways involving cyclic AMP and phosphodiesterase enzymes.
Mechanism of Action
Win-62005 exerts its effects by inhibiting cyclic AMP phosphodiesterase III. This inhibition leads to an increase in cyclic AMP levels, which in turn enhances cardiac contractility and vasodilation . The molecular targets of this compound are the phosphodiesterase III enzymes in the heart and blood vessels. The pathways involved include the cyclic AMP signaling pathway, which plays a crucial role in regulating heart function and vascular tone.
Comparison with Similar Compounds
Win-62005 is similar to other phosphodiesterase III inhibitors such as milrinone and amrinone. it is unique in its high selectivity and potency for phosphodiesterase III inhibition . The similar compounds include:
Milrinone: Another phosphodiesterase III inhibitor used in the treatment of heart failure.
Amrinone: A phosphodiesterase III inhibitor with similar applications but different pharmacokinetic properties.
Cilostazol: A phosphodiesterase III inhibitor used primarily for its vasodilatory effects.
This compound stands out due to its higher selectivity and potency compared to these similar compounds .
Properties
IUPAC Name |
5-methyl-6-pyridin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-7-9(8-2-4-13-5-3-8)6-10-11(14-7)16-12(17)15-10/h2-6H,1H3,(H2,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMTXZJPAGLGFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1C3=CC=NC=C3)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165091 |
Source
|
Record name | Win 62005 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90165091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152633-54-0 |
Source
|
Record name | Win 62005 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152633540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Win 62005 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90165091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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